molecular formula C11H9F3N2 B2589550 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline CAS No. 449-72-9

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline

Cat. No.: B2589550
CAS No.: 449-72-9
M. Wt: 226.202
InChI Key: QGUZEEUURVDTRV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C11H9F3N2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and dimethyl groups in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline typically involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound. One common method is the reaction of 2,3-diaminotoluene with trifluoroacetylacetone under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . The use of recyclable catalysts and alternative reaction media, such as ionic liquids, further contributes to the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Halogenated, nitrated, and sulfonated quinoxaline derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the trifluoromethyl and dimethyl groups.

    2,3-Dimethylquinoxaline: Similar structure but without the trifluoromethyl group.

    6-(Trifluoromethyl)quinoxaline: Similar structure but without the dimethyl groups.

Uniqueness

2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is unique due to the presence of both trifluoromethyl and dimethyl groups, which enhance its chemical stability and biological activity. These modifications make it more effective in various applications compared to its analogs .

Properties

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUZEEUURVDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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